1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
CAS No.: 892748-24-2
Cat. No.: VC5722251
Molecular Formula: C15H12N6OS
Molecular Weight: 324.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892748-24-2 |
|---|---|
| Molecular Formula | C15H12N6OS |
| Molecular Weight | 324.36 |
| IUPAC Name | 3-(2-methylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
| Standard InChI | InChI=1S/C15H12N6OS/c1-9-5-2-3-6-10(9)21-13(16)12(18-20-21)15-17-14(19-22-15)11-7-4-8-23-11/h2-8H,16H2,1H3 |
| Standard InChI Key | OZUDDNNIFCWALJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound has a molecular formula of C₁₅H₁₂N₆OS and a molecular weight of 324.36 g/mol. Its IUPAC name, 3-(2-methylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine, reflects the integration of three heterocyclic systems:
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A 1,2,3-triazole ring substituted with a 2-methylphenyl group and an amine.
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A 1,2,4-oxadiazole ring linked to a thiophene group.
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A thiophene ring contributing to electronic delocalization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 892748-24-2 |
| Molecular Formula | C₁₅H₁₂N₆OS |
| Molecular Weight | 324.36 g/mol |
| SMILES | CC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N |
| Solubility | Not publicly available |
Spectroscopic Analysis
Structural elucidation relies on IR, ¹H-NMR, and mass spectrometry:
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IR Spectroscopy: Peaks at 3,200–3,400 cm⁻¹ indicate N-H stretching (amine group), while bands near 1,650 cm⁻¹ correspond to C=N vibrations in the oxadiazole ring.
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¹H-NMR: Signals between δ 7.0–8.5 ppm confirm aromatic protons from the thiophene and 2-methylphenyl groups. A singlet at δ 2.4 ppm corresponds to the methyl group.
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Mass Spectrometry: The molecular ion peak at m/z 324 aligns with the molecular weight, with fragmentation patterns confirming the triazole-oxadiazole backbone.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis involves multi-step reactions to construct the triazole and oxadiazole rings:
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Oxadiazole Formation: Thiophene-2-carbohydrazide reacts with aryl isothiocyanates to form thiosemicarbazides, which undergo alkali cyclization to yield mercaptotriazoles .
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Triazole Functionalization: Mercaptotriazoles are coupled with 2-chloro-N-(2-thiazolyl)acetamide to introduce the thiazole moiety .
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Final Assembly: The thiophene-linked oxadiazole is conjugated with the triazole-amine core via nucleophilic substitution.
Table 2: Key Reaction Conditions
Structural Confirmation
X-ray crystallography and ²⁵ heteronuclear NMR validate the planar geometry of the oxadiazole-triazole system, with dihedral angles <10° between rings, facilitating π-π stacking in biological targets .
Pharmacological Activities
Antimicrobial Activity
In vitro studies demonstrate broad-spectrum activity:
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Antibacterial: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing ciprofloxacin in some derivatives .
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Antifungal: Moderate activity against Candida albicans (MIC: 16–32 µg/mL), attributed to ergosterol biosynthesis inhibition .
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) |
|---|---|---|
| MCF7 (Breast) | 12.5 | Doxorubicin (10.2) |
| HCT116 (Colon) | 18.7 | Doxorubicin (9.8) |
Computational and Mechanistic Insights
Molecular Docking
Docking studies (PDB: 1AX8) reveal strong binding (−9.2 kcal/mol) to the ATP-binding site of EGFR kinase, driven by:
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Hydrogen bonds between the triazole amine and Met793.
ADMET Predictions
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Absorption: High Caco-2 permeability (Pe > 8 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to CYP3A4 oxidation at the methylphenyl group.
Applications and Future Directions
Drug Discovery
The compound serves as a lead for:
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Dual-action agents: Merging antimicrobial and anticancer pharmacophores .
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Kinase inhibitors: Optimizing substituents to enhance EGFR selectivity.
Materials Science
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Organic semiconductors: Thiophene and oxadiazole enhance charge mobility (µe ~ 0.12 cm²/V·s).
Research Gaps
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In vivo toxicology: Acute toxicity profiles remain uncharacterized.
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Resistance studies: Potential for microbial resistance via efflux pumps.
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